molecular formula C30H32N6O7S2 B2822520 N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309967-87-1

N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2822520
CAS No.: 309967-87-1
M. Wt: 652.74
InChI Key: WYDLLVPXMKGSRI-UHFFFAOYSA-N
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Description

N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C30H32N6O7S2 and its molecular weight is 652.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activities : Novel 1,2,4-triazole derivatives, including those with morpholine moiety, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007), (Sahin et al., 2012).

Anticancer Properties : The synthesis of compounds with specific substitutions has shown inhibition of cancer cell line proliferation. For instance, a compound with a morpholino group and specific phenyl substitutions was found to inhibit the growth of certain cancer cell lines, highlighting the relevance of these molecular frameworks in the development of anticancer agents (Lu et al., 2017).

Gastroprokinetic Agents : Benzamides with morpholine and specific aromatic substitutions have been identified as potent gastroprokinetic agents. These compounds enhance gastric emptying, indicating their potential application in treating gastrointestinal motility disorders (Kalo et al., 1995).

Properties

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O7S2/c1-41-23-11-9-22(10-12-23)32-28(37)20-44-30-34-33-27(36(30)25-5-3-4-6-26(25)42-2)19-31-29(38)21-7-13-24(14-8-21)45(39,40)35-15-17-43-18-16-35/h3-14H,15-20H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDLLVPXMKGSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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